Duroquinone
Overview
Description
Duroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzoquinone, is a quinone derivative that has been extensively studied due to its role in electron transfer reactions within biological systems. It functions as an electron acceptor in the NADH dehydrogenase portion of the respiratory chain and as a donor at a point between the natural quinone and cytochrome b or directly to cytochrome b in various organisms, including mammals, microorganisms, and plants .
Synthesis Analysis
The synthesis of duroquinone-related compounds has been explored in various studies. For instance, the oxidative solvolysis of durohydroquinone monobenzoates has been investigated, revealing insights into the mechanism of one-electron oxidation processes and the activation of acyl groups . Additionally, the preparation of a molecular compound between duroquinone and durene has been achieved through evaporation of a solution or solidification of a melt, leading to the formation of a crystalline molecular compound .
Molecular Structure Analysis
Structural characterization of duroquinone and its derivatives has been conducted using X-ray crystallography. The structure of cyclopentadienyl(duroquinone)cobalt dihydrate has been determined, showing a cobalt atom sandwiched between a cyclopentadienyl ring and a duroquinone ring, with a complex network of hydrogen bonds between water molecules and duroquinone oxygen atoms . Similarly, the structure of 1,5-cyclooctadiene-duroquinone-nickel has been elucidated, revealing a nickel atom sandwiched between a cyclooctadiene ring and a duroquinone ring .
Chemical Reactions Analysis
Duroquinone undergoes various chemical reactions, including interactions with antioxidants such as dihydrolipoate and lipoamide, which involve electron transfer mechanisms . The behavior of duroquinone triplets is also influenced by pH, with the protonated form interacting with certain molecules at a much faster rate than the neutral form . Furthermore, the reduction of mitochondrial components by durohydroquinone has been studied, demonstrating the distribution of reducing equivalents among oxidized carriers according to their redox potential10.
Physical and Chemical Properties Analysis
The physical and chemical properties of duroquinone have been investigated in relation to its role as an inducer of reactive oxygen species (ROS). For example, exposure of spermatozoa to duroquinone has been shown to impair reproduction in common carp through oxidative stress, affecting sperm motility, lipid peroxidation, and DNA integrity . Similarly, the effect of duroquinone on sterlet spermatozoa has been studied, revealing that it impairs DNA integrity, motility parameters, and the antioxidant defense system, making it a potential biomarker for monitoring pollutants in aquatic environments .
Scientific Research Applications
Impact on Aquatic Organisms
Duroquinone has been studied for its effects on aquatic organisms. For instance, its impact on the motility, DNA integrity, and oxidative stress indices in sterlet spermatozoa was examined, revealing significant decreases in motility, velocity, and ATP content with exposure. This study highlights duroquinone's potential as a biomarker for environmental pollutants affecting aquatic life (Linhartová et al., 2013).
Photochemical Reactions
The photochemical reactions of duroquinone in various solutions have been studied, focusing on the effects of solvent composition and conditions on reaction kinetics. This research provides insights into the manipulation of photochemical processes in duroquinone (Zhu et al., 2015).
Electron Transfer Reactions
Duroquinone's role in electron transfer reactions has been explored, with studies demonstrating how it interacts with other chemical agents, thereby affecting various biological and chemical processes. This has implications for understanding electron transfer mechanisms in biological systems (Skrzypczak & Neta, 2003).
Antioxidant Properties
Research comparing the antioxidant activities of duroquinone with other substances has been conducted. Such studies provide valuable information on duroquinone's potential as an antioxidant agent in various biological and chemical applications (Shatalin, Naumov, & Potselueva, 2008).
Impact on Enzymatic Activity
The effect of electromagnetic fields on the enzymatic activity of bacteria in the presence of duroquinone has been studied. This research has implications for understanding how external factors like electromagnetic fields can influence biological processes mediated by chemicals like duroquinone (Fojt, Strašák, & Vetterl, 2007).
Photoreduction Studies
Investigations into the photoreduction of duroquinone by various agents in different solvents have been conducted. These studies contribute to our understanding of the fundamental processes involved in photoreduction and its applications (Lu & Beckert, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKWBHYPYBEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200659 | |
Record name | Duroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Duroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14064 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00288 [mmHg] | |
Record name | Duroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14064 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Duroquinone | |
CAS RN |
527-17-3 | |
Record name | Duroquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Duroquinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01927 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Duroquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Duroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUROQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q8791R69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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